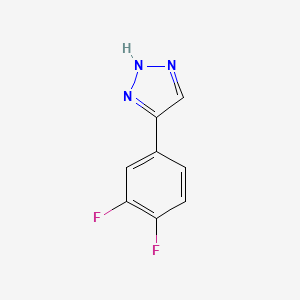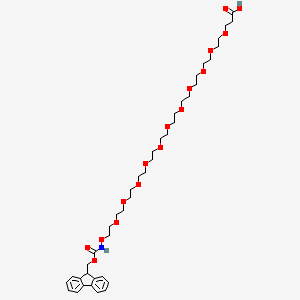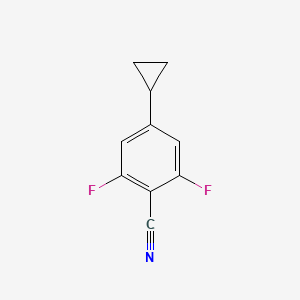
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that features a bromine atom, a trifluoromethyl group, and a tetrahydronaphthalenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through several methods. One common approach involves the bromination of 2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-one.
Reduction: Formation of 2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Similar in structure but with a benzoic acid moiety.
6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine: Contains an imidazo[4,5-b]pyridine ring instead of a tetrahydronaphthalenol structure.
Uniqueness
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its combination of a bromine atom, trifluoromethyl group, and tetrahydronaphthalenol structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H10BrF3O |
|---|---|
Poids moléculaire |
295.09 g/mol |
Nom IUPAC |
6-bromo-2-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C11H10BrF3O/c12-9-2-1-8-6-10(16,11(13,14)15)4-3-7(8)5-9/h1-2,5,16H,3-4,6H2 |
Clé InChI |
FMWKKYJCDUCRAF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2=C1C=C(C=C2)Br)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13713003.png)

![[2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt](/img/structure/B13713006.png)
![(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)
![Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)](/img/structure/B13713026.png)



![N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B13713056.png)
